

# Spectroscopic Characterization of 2-Fluoro-4-nitrotoluene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-4-nitrotoluene

Cat. No.: B045272

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-4-nitrotoluene** (CAS No: 1427-07-2), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Molecular Structure

IUPAC Name: 2-fluoro-1-methyl-4-nitrobenzene<sup>[1]</sup> Molecular Formula: C<sub>7</sub>H<sub>6</sub>FNO<sub>2</sub><sup>[1]</sup> Molecular Weight: 155.13 g/mol <sup>[1]</sup> Structure:

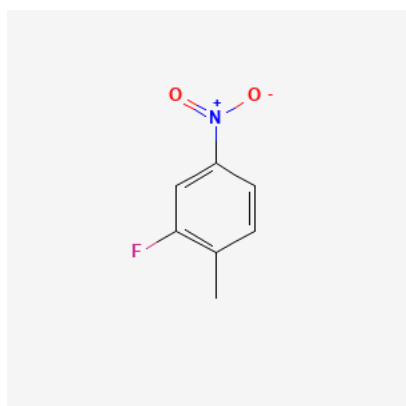


Figure 1: Chemical structure of **2-Fluoro-4-nitrotoluene**.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Fluoro-4-nitrotoluene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )[2]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.93	dd	1H	H-3
7.75	ddd	1H	H-5
7.20	t	1H	H-6
2.57	s	3H	-CH <sub>3</sub>

$^{13}\text{C}$  NMR[3]

Chemical Shift ( $\delta$ ) ppm	Assignment
161.5 (d, J = 252 Hz)	C-2
148.0	C-4
136.2	C-1
126.1 (d, J = 8 Hz)	C-5
125.8 (d, J = 4 Hz)	C-3
116.8 (d, J = 23 Hz)	C-6
20.6 (d, J = 4 Hz)	-CH <sub>3</sub>

### Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-4-nitrotoluene** exhibits characteristic absorption bands corresponding to its functional groups.[1][4]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
1590, 1480	Strong	Aromatic C=C Stretch
1520, 1345	Strong	Asymmetric & Symmetric N-O Stretch (NO <sub>2</sub> )
1250	Strong	C-F Stretch

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.<sup>[5]</sup>

m/z	Relative Intensity	Assignment
155	High	[M] <sup>+</sup> (Molecular Ion)
139	Moderate	[M - O] <sup>+</sup>
125	Moderate	[M - NO] <sup>+</sup>
109	High	[M - NO <sub>2</sub> ] <sup>+</sup>
96	Moderate	[M - NO <sub>2</sub> - CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **2-Fluoro-4-nitrotoluene** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- The solution is transferred to a clean, dry 5 mm NMR tube.
- If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.
- The sample is then placed in the NMR spectrometer.

#### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse sequence is used.
- Relaxation Delay: A relaxation delay of at least 5 times the longest  $T_1$  should be used for quantitative measurements.[\[6\]](#)
- Number of Scans: Typically 16-64 scans are accumulated to achieve a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz  $^1\text{H}$  frequency)
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

- Relaxation Delay: A sufficient relaxation delay is applied.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Similar to  $^1\text{H}$  NMR, the FID is processed, and chemical shifts are referenced to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR): Attenuated Total Reflectance (ATR) is a common technique for solid samples.<sup>[7]</sup>

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- A background spectrum of the empty ATR crystal is collected.<sup>[8]</sup>
- A small amount of solid **2-Fluoro-4-nitrotoluene** is placed directly onto the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.<sup>[8]</sup>

FTIR Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: Typically  $4000\text{--}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of **2-Fluoro-4-nitrotoluene** is prepared in a volatile organic solvent such as methanol or acetonitrile.<sup>[9]</sup> The concentration is typically around 1 mg/mL, which is then further diluted.<sup>[9]</sup>
- Any particulate matter should be removed by filtration to avoid blockages in the instrument.<sup>[9]</sup>

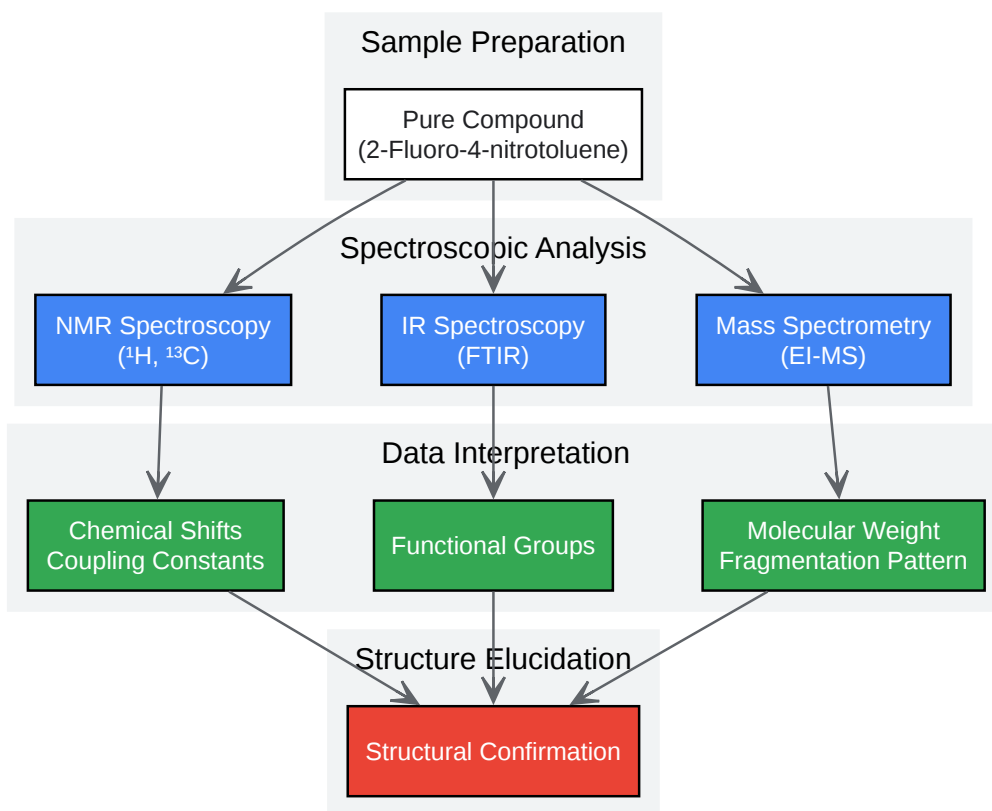
MS Acquisition (Electron Ionization - EI): Electron ionization is a common method for the analysis of small, volatile molecules.<sup>[10]</sup>

- Ionization Method: Electron Ionization (EI).
- Ionization Energy: Typically 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- Mass Range: A suitable mass range is scanned, for example, m/z 40-200.
- Introduction Method: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a solid like **2-Fluoro-4-nitrotoluene**, heating the sample in the vacuum of the mass spectrometer is often necessary to achieve sufficient vapor pressure.<sup>[10]</sup>
- Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Fluoro-4-nitrotoluene**.

## Spectroscopic Analysis Workflow for Compound Characterization



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Caption: Workflow for spectroscopic analysis.

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## References

- 1. 2-Fluoro-4-nitrotoluene | C<sub>7</sub>H<sub>6</sub>FO<sub>2</sub> | CID 74025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-nitrotoluene(1427-07-2) <sup>1</sup>H NMR [m.chemicalbook.com]
- 3. 2-Fluoro-4-nitrotoluene(1427-07-2) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 4. 2-Fluoro-4-nitrotoluene(1427-07-2) IR2 [m.chemicalbook.com]
- 5. 2-Fluoro-4-nitrotoluene(1427-07-2) MS spectrum [chemicalbook.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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